molecular formula C18H27FN2O3 B6028277 (3'R*,4'R*)-1'-(4-fluoro-2-methoxybenzyl)-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-(4-fluoro-2-methoxybenzyl)-1,4'-bipiperidine-3',4-diol

Cat. No. B6028277
M. Wt: 338.4 g/mol
InChI Key: PRXYLUHTXMASFC-IAGOWNOFSA-N
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Description

(3'R*,4'R*)-1'-(4-fluoro-2-methoxybenzyl)-1,4'-bipiperidine-3',4-diol, commonly known as FMBP, is a synthetic compound that belongs to the category of opioids. FMBP has been found to have potent analgesic effects and has been used in scientific research to understand the mechanism of action of opioids.

Mechanism of Action

FMBP acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia and other effects. It also activates the dopamine reward pathway, leading to feelings of euphoria. FMBP has been found to have a higher affinity for the mu-opioid receptor than other opioids, such as morphine and fentanyl.
Biochemical and Physiological Effects:
FMBP produces analgesia, sedation, and respiratory depression in animal models. It also produces a decrease in body temperature and blood pressure. FMBP has been found to have a lower risk of dependence and tolerance compared to other opioids, making it a promising candidate for future pain management therapies.

Advantages and Limitations for Lab Experiments

FMBP has several advantages for lab experiments. It has a short half-life and rapid onset of action, making it easy to study the pharmacokinetics and pharmacodynamics of opioids. It also has a higher affinity for the mu-opioid receptor than other opioids, making it a useful tool in opioid research. However, FMBP has several limitations. It is a synthetic compound and may not accurately represent the effects of natural opioids. It also has a relatively short duration of action, making it difficult to study the long-term effects of opioids.

Future Directions

There are several future directions for FMBP research. One area of interest is the development of FMBP analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the study of FMBP in human subjects to determine its safety and efficacy as a pain management therapy. Additionally, FMBP research may lead to the development of new opioid receptor ligands with improved selectivity and potency.

Synthesis Methods

FMBP is synthesized by reacting 4-fluoro-2-methoxybenzyl chloride with 1,4'-bipiperidine-3',4-diol in the presence of a base. The reaction yields FMBP as a white solid, which is then purified by recrystallization. The purity of FMBP is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

FMBP has been used in scientific research to study the mechanism of action of opioids. It has been found to have potent analgesic effects in animal models of pain. FMBP has also been used to study the pharmacokinetics and pharmacodynamics of opioids. It has been found to have a short half-life and rapid onset of action, making it a useful tool in opioid research.

properties

IUPAC Name

(3R,4R)-1-[(4-fluoro-2-methoxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O3/c1-24-18-10-14(19)3-2-13(18)11-20-7-6-16(17(23)12-20)21-8-4-15(22)5-9-21/h2-3,10,15-17,22-23H,4-9,11-12H2,1H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXYLUHTXMASFC-IAGOWNOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CN2CCC(C(C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)F)CN2CC[C@H]([C@@H](C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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